N-[2-[2-(4-methoxybenzoyl)hydrazinyl]-2-oxoethyl]-N-methylnaphthalene-2-sulfonamide
Overview
Description
N-[2-[2-(4-methoxybenzoyl)hydrazinyl]-2-oxoethyl]-N-methylnaphthalene-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene sulfonamide core, which is often associated with biological activity, and a methoxybenzoyl hydrazine moiety, which can influence its chemical reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-methoxybenzoyl)hydrazinyl]-2-oxoethyl]-N-methylnaphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Methoxybenzoyl Hydrazine Intermediate: This step involves the reaction of 4-methoxybenzoyl chloride with hydrazine hydrate under controlled conditions to form 4-methoxybenzoyl hydrazine.
Coupling with Naphthalene Sulfonamide: The intermediate is then reacted with N-methylnaphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-methoxybenzoyl)hydrazinyl]-2-oxoethyl]-N-methylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxybenzoyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[2-[2-(4-methoxybenzoyl)hydrazinyl]-2-oxoethyl]-N-methylnaphthalene
Properties
IUPAC Name |
N-[2-[2-(4-methoxybenzoyl)hydrazinyl]-2-oxoethyl]-N-methylnaphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-24(30(27,28)19-12-9-15-5-3-4-6-17(15)13-19)14-20(25)22-23-21(26)16-7-10-18(29-2)11-8-16/h3-13H,14H2,1-2H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTSKBCPXUMULL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NNC(=O)C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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